molecular formula C23H25ClN2O2 B10868828 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide

3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B10868828
M. Wt: 396.9 g/mol
InChI Key: HDKJMDQOPNYABV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-ethyl-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethyl group, a methyl group, and a tetrahydrofuranylmethyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the chlorophenyl group, and subsequent functionalization to attach the ethyl, methyl, and tetrahydrofuranylmethyl groups. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-ethyl-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
  • 3-(2,4-Dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
  • 3-(2-Chlorophenyl)-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide

Uniqueness

3-(4-Chlorophenyl)-5-ethyl-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its indole core This structure provides distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-ethyl-1-methyl-N-(oxolan-2-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C23H25ClN2O2/c1-3-15-6-11-20-19(13-15)21(16-7-9-17(24)10-8-16)22(26(20)2)23(27)25-14-18-5-4-12-28-18/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,25,27)

InChI Key

HDKJMDQOPNYABV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4CCCO4)C

Origin of Product

United States

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